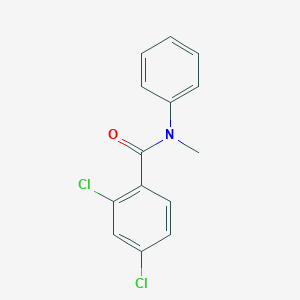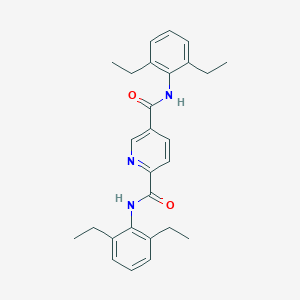
2,4-dichloro-N-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-methyl-N-phenylbenzamide, also known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its selective control of annual grasses in crops such as wheat, barley, and oats.
作用機序
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to a buildup of toxic intermediates, which ultimately results in the death of the plant. Diclofop-methyl is selective for grasses because the enzyme acetyl-CoA carboxylase is more sensitive in grasses than in broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can have toxic effects on aquatic organisms if it enters waterways. Diclofop-methyl can also have indirect effects on non-target plants and insects, as well as on soil microorganisms.
実験室実験の利点と制限
Diclofop-methyl is a useful tool for studying the effects of herbicides on plant growth and development. Its selective control of grasses makes it a valuable herbicide in the agricultural industry. However, its toxicity to aquatic organisms and indirect effects on non-target plants and insects must be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. One area of research could be to develop new formulations of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl that are more environmentally friendly and have fewer indirect effects on non-target organisms. Another area of research could be to study the effects of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl on soil microorganisms and the soil microbiome. Finally, research could be conducted to develop new herbicides that are more effective and have fewer negative environmental impacts than 2,4-dichloro-N-methyl-N-phenylbenzamidehyl.
合成法
Diclofop-methyl is synthesized by the reaction of 2,4-dichlorophenol with methyl chloroformate, followed by reaction with N-methyl-N-phenylglycine. The resulting product is then purified to obtain 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
Diclofop-methyl is widely used in agriculture to control annual grasses in crops such as wheat, barley, and oats. Its selective control of weeds makes it an important herbicide in the agricultural industry. In addition, 2,4-dichloro-N-methyl-N-phenylbenzamidehyl has been used in scientific research to study the effects of herbicides on plant growth and development.
特性
分子式 |
C14H11Cl2NO |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2,4-dichloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3 |
InChIキー |
KLDKMUWGTQCSFW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)




![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)